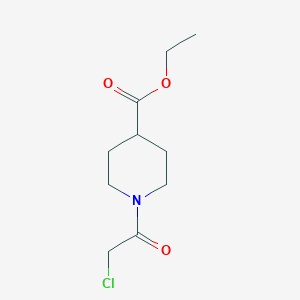

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHUOCAVXLYCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353116 | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318280-71-6 | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodology, detailed experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Overview

This compound (CAS No: 318280-71-6) is a derivative of ethyl 4-piperidinecarboxylate and serves as a valuable building block in organic synthesis. Its structure incorporates a reactive chloroacetyl group, making it a versatile precursor for the introduction of a piperidine-4-carboxylate moiety with a functionalized N-substituent.

Chemical Profile:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 318280-71-6 |

| Molecular Formula | C10H16ClNO3 |

| Molecular Weight | 233.69 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)CCl |

| InChI | InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 |

Synthetic Pathway

The most common and direct synthesis of this compound involves the N-acylation of Ethyl 4-piperidinecarboxylate with 2-chloroacetyl chloride. This reaction is a standard procedure for the formation of an amide bond between a secondary amine and an acyl chloride.

Caption: Synthetic route for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C8H15NO2 | 157.21 |

| 2-Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | 112.94 |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 |

| Water | 7732-18-5 | H2O | 18.02 |

| Saturated Brine | N/A | NaCl(aq) | N/A |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na2SO4 | 142.04 |

Synthesis Procedure

The synthesis is typically carried out as a one-step N-acetylation reaction.

General Procedure:

-

Ethyl 4-piperidinecarboxylate (1.0 equivalent) is dissolved in dichloromethane (DCM).

-

The solution is cooled to 0°C using an ice bath.

-

2-Chloroacetyl chloride (1.0 - 1.2 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water and saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Note on Stoichiometry: While some procedures suggest using a 1:0.5 molar ratio of the secondary amine to 2-chloroacetyl chloride, a 1:1 or a slight excess of the acylating agent is more common to ensure complete conversion of the starting amine. The former ratio may be a typographical error in the source.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. However, for many applications, the crude product obtained after aqueous work-up is of sufficient purity.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Solvent | Dichloromethane (DCM) | [2] |

| Reaction Temperature | 0°C | [2] |

| Reaction Time | 1 hour | [2] |

| Reported Yield | up to 100% | [2] |

Characterization Data

| Analysis | Expected/Predicted Data |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (Predicted) | δ (ppm): 4.1-4.2 (q, 2H, OCH₂CH₃), 4.0-4.2 (m, 2H, piperidine-H₂ₑ, H₆ₑ), 3.0-3.2 (m, 2H, piperidine-H₂ₐ, H₆ₐ), 4.2 (s, 2H, COCH₂Cl), 2.4-2.6 (m, 1H, piperidine-H₄), 1.8-2.0 (m, 4H, piperidine-H₃, H₅), 1.2-1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (Predicted) | δ (ppm): 174 (C=O, ester), 166 (C=O, amide), 60 (OCH₂CH₃), 45-47 (piperidine-C₂, C₆), 41 (COCH₂Cl), 40 (piperidine-C₄), 28 (piperidine-C₃, C₅), 14 (OCH₂CH₃) |

| IR (Predicted) | ν (cm⁻¹): ~2950 (C-H), ~1730 (C=O, ester), ~1650 (C=O, amide), ~1200 (C-O), ~770 (C-Cl) |

| Mass Spectrometry | Predicted [M+H]⁺: 234.08916[3] |

For comparison, the experimental data for the starting material, Ethyl 4-piperidinecarboxylate, is well-documented and can be used as a reference.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

2-Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of 2-chloroacetyl chloride with atmospheric moisture.

This technical guide provides a detailed and practical overview for the synthesis of this compound. Researchers and scientists are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions.

References

Technical Guide: Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary reagents, equipment, and a step-by-step experimental procedure, along with data presentation in structured tables and a visual representation of the reaction pathway.

Reaction Scheme and Overview

The synthesis involves the N-acylation of ethyl 4-piperidinecarboxylate with 2-chloroacetyl chloride. The reaction is typically carried out in a chlorinated solvent at a reduced temperature to control the exothermic nature of the acylation. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding amide and hydrochloric acid as a byproduct.

Reagent and Product Data

A summary of the physical and chemical properties of the reactants and the final product is provided in the tables below for easy reference.

Table 1: Reactant Properties

| Reactant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL) |

| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | 1.02 |

| 2-Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 | 1.42 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 1.33 |

Table 2: Product Properties

| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 318280-71-6 | C₁₀H₁₆ClNO₃ | 233.69 |

Experimental Protocol

This protocol is based on a general procedure for the N-acetylation of secondary amines and is detailed for a representative 10 mmol scale reaction.[1]

3.1. Materials and Equipment

-

Ethyl 4-piperidinecarboxylate (1.57 g, 10 mmol)

-

2-Chloroacetyl chloride (0.79 mL, 10 mmol)

-

Dichloromethane (DCM), anhydrous (50 mL)

-

Distilled water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add ethyl 4-piperidinecarboxylate (1.57 g, 10 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane to the flask and stir the mixture until the ethyl 4-piperidinecarboxylate is completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add 2-chloroacetyl chloride (0.79 mL, 10 mmol) dropwise to the stirred solution over a period of 10-15 minutes using a dropping funnel. A white precipitate of the hydrochloride salt of any unreacted amine may form.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 x 35 mL of distilled water and 1 x 35 mL of saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

3.3. Expected Yield

The reaction is reported to proceed with a high yield, potentially up to 100% for the crude product.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation occurring during the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Chloroacetyl chloride is corrosive and a lachrymator. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction is exothermic; therefore, slow addition of the acyl chloride and cooling are crucial.

This guide provides a detailed and actionable protocol for the synthesis of this compound. For optimal results and safety, it is essential to adhere to standard laboratory practices and the specific instructions outlined in this document.

References

An In-depth Technical Guide to Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis.

Chemical Properties and Data

This compound is a substituted piperidine derivative. Below is a summary of its key chemical data.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ClNO₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1][2][3] |

| CAS Number | 318280-71-6 | [1][2] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |

| Purity | Typically ≥97% | [2] |

| Monoisotopic Mass | 233.08188 Da | [4] |

Synthesis

The primary method for the synthesis of this compound is the N-acylation of ethyl piperidine-4-carboxylate with chloroacetyl chloride.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on a general procedure for the N-acetylation of secondary amines.[1]

Materials:

-

Ethyl piperidine-4-carboxylate

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. If not using a base, the reaction will generate HCl. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added to the initial solution to neutralize the HCl produced.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 70 mL for a 100 mL DCM reaction) and saturated brine (1 x 70 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -OCH₂CH₃ |

| ~4.0-4.2 | Singlet | 2H | -C(O)CH₂Cl |

| ~3.0-3.8 | Multiplet | 4H | Piperidine ring protons adjacent to N |

| ~2.4-2.6 | Multiplet | 1H | Piperidine ring proton at C4 |

| ~1.6-2.0 | Multiplet | 4H | Piperidine ring protons at C3 and C5 |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

Expected ¹³C NMR Spectral Data (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~174 | Ester C=O |

| ~166 | Amide C=O |

| ~60 | -OCH₂CH₃ |

| ~45-50 | Piperidine ring carbons adjacent to N |

| ~42 | -C(O)CH₂Cl |

| ~40 | Piperidine ring carbon at C4 |

| ~28 | Piperidine ring carbons at C3 and C5 |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide) |

| ~1200 | C-O stretch (ester) |

| ~770 | C-Cl stretch |

Mass Spectrometry

Predicted Mass Spectrometry Data: [4]

| Adduct | m/z |

| [M+H]⁺ | 234.08916 |

| [M+Na]⁺ | 256.07110 |

Experimental Protocols for Characterization

NMR Spectroscopy:

-

Prepare a solution of the sample (5-20 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values and spin-spin coupling patterns.

FTIR Spectroscopy:

-

Obtain a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the spectrometer.

-

Acquire the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Analyze the mass-to-charge ratio of the parent ion and any significant fragment ions.

Logical Relationships in Characterization

Caption: Workflow for the structural characterization of the compound.

References

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and available data for structurally related compounds.

Molecular Structure and Properties

-

IUPAC Name: this compound

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of the starting material, ethyl piperidine-4-carboxylate, and the influence of the N-chloroacetyl group. The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which are often coupled and may appear as complex multiplets. Due to the amide bond, restricted rotation can lead to the observation of rotamers, potentially doubling some peaks. For simplicity, the major rotamer is presented.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.20 | s | 2H | -C(O)-CH₂ -Cl |

| 4.14 | q | 2H | -O-CH₂ -CH₃ |

| ~3.8 (axial), ~3.0 (eq) | m | 4H | Piperidine H-2, H-6 |

| ~2.5 | m | 1H | Piperidine H-4 |

| ~1.9 (axial), ~1.7 (eq) | m | 4H | Piperidine H-3, H-5 |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy Data (Predicted)

The predicted carbon NMR spectrum reflects the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~174 | C =O (Ester) |

| ~166 | C =O (Amide) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~45 (C2), ~42 (C6) | Piperidine C -2, C -6 |

| ~42 | -C(O)-CH₂ -Cl |

| ~40 | Piperidine C -4 |

| ~28 | Piperidine C -3, C -5 |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the ester and the amide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (Aliphatic) |

| ~1735 | Strong | C=O stretching (Ester) |

| ~1650 | Strong | C=O stretching (Amide) |

| ~1200 | Strong | C-O stretching (Ester) |

| ~770 | Medium | C-Cl stretching |

Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent molecule.[3]

| Adduct | m/z (Predicted)[3] |

| [M+H]⁺ | 234.08916 |

| [M+Na]⁺ | 256.07110 |

| [M-H]⁻ | 232.07460 |

| [M+NH₄]⁺ | 251.11570 |

| [M+K]⁺ | 272.04504 |

| [M]⁺ | 233.08133 |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.

Materials:

-

Ethyl piperidine-4-carboxylate

-

2-Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution in an ice bath to 0°C.

-

Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture in the ice bath for 1 hour.

-

Wash the reaction mixture sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and evaporate the solvent in vacuo to yield the product.

General Protocol for Spectral Data Acquisition

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the spectrometer.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

-

Data Collection: Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectral Analysis Logic

References

Physical and chemical properties of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Specifications

This compound is a heterocyclic organic compound. It is characterized by a piperidine ring N-substituted with a chloroacetyl group and an ethyl carboxylate at the 4-position.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H16ClNO3 | [1][2][3][4] |

| Molecular Weight | 233.69 g/mol | [1][3][4] |

| CAS Number | 318280-71-6 | [1][3][4] |

| Physical State | Liquid (at 20°C) | |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | Room temperature | [4] |

Spectroscopic and Analytical Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 233.08188 Da.[2]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyls of the ester and amide, and the C-Cl bond.

Synthesis Protocol

The primary method for the synthesis of this compound is the N-acetylation of a secondary amine (Ethyl 4-piperidinecarboxylate) with 2-chloroacetyl chloride.[1]

Experimental Procedure

Materials:

-

Ethyl 4-piperidinecarboxylate

-

2-Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (100 mL).[1]

-

Cool the solution in an ice bath to 0°C.[1]

-

Slowly add 2-chloroacetyl chloride (0.5 equivalents) to the cooled solution.[1]

-

Stir the reaction mixture in the ice bath for 1 hour.[1]

-

Wash the reaction mixture with water (2 x 70 mL).[1]

-

Perform a final wash with saturated brine solution (70 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter the mixture to remove the drying agent.[1]

-

Evaporate the solvent in vacuo to yield the final product, this compound.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound itself. It is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to elucidate any intrinsic pharmacological effects of this compound.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its reagents. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthesis protocol outlined in this guide is a robust and efficient method for its preparation. While its direct biological activity is not extensively documented, its role as a building block in the development of novel therapeutics is significant. Researchers and scientists can utilize the information presented herein for the successful synthesis and application of this compound in their research and development endeavors.

References

Technical Guide: Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS No. 318280-71-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, identified by CAS number 318280-71-6, is a piperidine derivative that serves as a key intermediate in organic synthesis. Its primary application lies in the pharmaceutical industry as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its properties, synthesis, and principal uses, with a focus on its role in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 318280-71-6 | N/A |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)CCl | [2] |

| Purity | Typically ≥98% | [3] |

| Predicted XlogP | 1.1 | [2] |

| Storage | Store in a dry, well-ventilated place. | N/A |

Note: Some properties are predicted and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the N-acetylation of ethyl piperidine-4-carboxylate with chloroacetyl chloride.[1]

General Synthesis Protocol

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.[1]

Materials:

-

Ethyl piperidine-4-carboxylate (secondary amine, 1.0 eq.)

-

2-chloroacetyl chloride (0.5 eq.)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the secondary amine (1.0 eq.) in DCM (100 mL).

-

Cool the solution in an ice bath.

-

Add 2-chloroacetyl chloride (0.5 eq.) to the cooled solution.

-

Stir the reaction mixture in the ice bath for 1 hour.

-

Wash the reaction mixture with H₂O (2 x 70 mL).

-

Wash the organic layer with saturated brine (70 mL).

-

Dry the organic layer over Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Evaporate the volatiles in vacuo to obtain the product.[1]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Uses in Drug Development

The primary and most well-documented use of this compound is as a key intermediate in the synthesis of umeclidinium bromide .[4][5] Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[4]

The chloroacetyl group of this compound provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the piperidine moiety into larger molecular scaffolds. This reactivity is crucial for the construction of the final API.

Role in Umeclidinium Synthesis

In the synthesis of umeclidinium, this compound is not directly used. Instead, a related intermediate, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, is employed.[4][6] The synthesis processes for these related intermediates are often discussed in the context of optimizing the overall synthesis of umeclidinium bromide.[4][5] The development of more sustainable and efficient synthetic routes for these intermediates is an area of active research to improve the overall yield and reduce the environmental impact of manufacturing umeclidinium bromide.[4]

Biological Activity and Mechanism of Action

There is no publicly available information on the biological activity or mechanism of action of this compound itself. Its utility is derived from its role as a chemical building block. The piperidine scaffold is a common motif in many biologically active compounds, and derivatives can exhibit a wide range of pharmacological effects, including anticancer and antimicrobial properties.[7][8][9] However, this specific compound is designed and utilized for its chemical reactivity in synthesis rather than for any inherent biological effect.

Due to the lack of information on its biological interactions, no signaling pathway diagrams can be provided.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the pharmaceutical industry. Its well-defined chemical structure and reactive chloroacetyl group make it a useful component in the multi-step synthesis of complex APIs like umeclidinium bromide. While information on its intrinsic biological activity is absent, its importance in the synthesis of life-saving medications underscores its significance in drug development. Further research into more efficient and greener synthetic methodologies involving this intermediate will continue to be of interest to the scientific community.

References

- 1. ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C10H16ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-氯乙酰基)-4-哌啶甲酸乙酯_318280-71-6_杭州海瑞化工有限公司 [hairuichem.com]

- 4. A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]

- 6. Preparation of umeclidinium bromide | Hovione [hovione.com]

- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N-acetylation of Ethyl Piperidine-4-carboxylate with 2-Chloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride, a crucial reaction in the synthesis of various pharmaceutical intermediates. This document details the chemical properties of the involved reactants and the resulting product, outlines a detailed experimental protocol, and presents the reaction's role within a broader drug development context.

Core Reaction Overview

The N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride is a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This results in the formation of an amide bond, yielding ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a base, such as triethylamine, is typically employed.

Below is a diagram illustrating the general reaction scheme:

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of the reactants and the product is essential for successful synthesis and purification.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl piperidine-4-carboxylate | C8H15NO2 | 157.21 | 1126-09-6 |

| 2-Chloroacetyl chloride | C2H2Cl2O | 112.94 | 79-04-9 |

| This compound | C10H16ClNO3 | 233.69 | 318280-71-6 |

| Triethylamine | C6H15N | 101.19 | 121-44-8 |

Detailed Experimental Protocol

This section provides a detailed methodology for the N-acetylation of ethyl piperidine-4-carboxylate. This protocol is based on established procedures and best practices in organic synthesis.

Materials:

-

Ethyl piperidine-4-carboxylate

-

2-Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Water (H2O)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Acylating Agent: Add 2-chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes, ensuring the temperature is maintained at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water to the reaction mixture.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by flash column chromatography on silica gel.

-

Quantitative Data:

While a yield of 100% has been reported under specific conditions, yields in a laboratory setting may vary.[1]

| Parameter | Value |

| Yield | Up to 100% (reported)[1] |

Characterization Data:

Detailed spectroscopic data for this compound is not widely available in the cited literature. However, predicted mass spectrometry data is available.

| Analysis | Data |

| Mass Spectrometry (Predicted) | [M+H]+: 234.08916, [M+Na]+: 256.07110[2] |

Application in Drug Development: Synthesis of Umeclidinium

This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the production of Umeclidinium bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).[3]

The following diagram illustrates the synthetic workflow from ethyl piperidine-4-carboxylate to a key precursor of umeclidinium.

The initial N-acetylation step, which is the focus of this guide, is critical for introducing the necessary functionality to the piperidine ring, allowing for subsequent chemical transformations towards the final active pharmaceutical ingredient (API).[3] An improved and more sustainable process for the synthesis of umeclidinium bromide highlights the importance of optimizing this initial acylation reaction, where the use of triethylamine as a base has been shown to improve yields compared to other bases like potassium carbonate.[3]

Conclusion

The N-acetylation of ethyl piperidine-4-carboxylate with 2-chloroacetyl chloride is a fundamental and versatile reaction in medicinal chemistry and drug development. A thorough understanding of the reaction conditions, a detailed experimental protocol, and the context of its application are paramount for researchers and scientists in this field. This guide provides a solid foundation for the successful execution and application of this important chemical transformation.

References

An In-depth Technical Guide to the Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

-

N-acylation of Ethyl 4-piperidinecarboxylate: This is the most direct and commonly cited method, involving the reaction of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) with 2-chloroacetyl chloride.

-

Reductive Amination: An alternative pathway that involves the reaction of Ethyl 4-piperidinecarboxylate with chloroacetaldehyde in the presence of a reducing agent.

This guide will delve into the specifics of each of these methods, providing the necessary information for their successful implementation in a laboratory setting.

N-Acylation of Ethyl 4-piperidinecarboxylate

This method is a straightforward and efficient way to produce the target compound. It relies on the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

Starting Materials

The key starting materials for this synthesis are:

-

Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate): A commercially available heterocyclic building block.[1][2][3][4][5]

-

2-Chloroacetyl chloride: A reactive acylating agent.

Experimental Protocol

A general procedure for the N-acetylation of a secondary amine with 2-chloroacetyl chloride is as follows:

-

Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution in an ice bath to 0°C.

-

Add 2-chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water (H₂O) and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product if necessary, typically by column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-piperidinecarboxylate | [6] |

| Reagent | 2-Chloroacetyl chloride | [6] |

| Solvent | Dichloromethane (DCM) | [6] |

| Temperature | 0°C | [6] |

| Reaction Time | 1 hour | [6] |

| Yield | Not explicitly stated for this specific product, but the general procedure is provided. | [6] |

Reaction Workflow

Caption: Workflow for the N-acylation of Ethyl 4-piperidinecarboxylate.

Reductive Amination

This alternative synthetic route offers a different approach to the target molecule, utilizing a reductive amination reaction. This method is particularly useful when direct acylation might be problematic or to explore different reaction conditions.

Starting Materials

The primary starting materials for this route are:

-

Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate): The same starting material as in the N-acylation method.[7][8]

-

Chloroacetaldehyde: An aldehyde that introduces the chloroacetyl group.[7][8]

-

Reducing Agent: A hydride source is required to reduce the intermediate imine. Common choices include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8]

Experimental Protocol

The following is a generalized protocol based on several examples found in the literature.[7][8] Specific amounts and conditions may vary.

-

Charge a reaction flask with Ethyl-isonipecotate and a suitable solvent system (e.g., a mixture of methanol and acetic acid).

-

Add a 50% aqueous solution of chloroacetaldehyde dropwise to the mixture.

-

Cool the solution to 0°C in an ice bath.

-

Add the reducing agent (e.g., NaCNBH₃ or NaBH(OAc)₃) portionwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for a specified period (e.g., 2 hours), monitoring its progress by UPLC or another suitable method.

-

Evaporate the solvent under reduced pressure.

-

Perform an aqueous work-up, which may involve adjusting the pH with an acid (e.g., 2N HCl) and then a base (e.g., K₂CO₃).

-

Extract the product into an organic solvent such as ethyl acetate (AcOEt).

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution to obtain the final product.

Quantitative Data

Several examples of this reaction have been reported with varying reagents and conditions, leading to different outcomes.

| Example | Reducing Agent | Solvent System | Molar Ratio (Ester:Aldehyde:Reducer) | Yield | Reference |

| 1 | NaCNBH₃ | Methanol/Acetic Acid | 1 : 1 : 1 | - | [7][8] |

| 2 | NaCNBH₃ | Methanol/Acetic Acid | 1 : 1 : 0.5 | - | [7][8] |

| 3 | NaBH(OAc)₃ | Methanol/Acetic Acid | 1 : 1 : 4 | - | [7][8] |

| 4 | NaBH(OAc)₃ | Acetonitrile/Acetic Acid | 1 : 1 : 4 | 90% | [7] |

Reaction Pathway

Caption: Reductive amination pathway for synthesis.

Conclusion

Both N-acylation and reductive amination are viable methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired yield, and the scale of the reaction. The N-acylation route is more direct, while the reductive amination pathway offers an alternative with different reaction conditions and potential for optimization. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. Ethyl Isonipecotate | 1126-09-6 | FE07768 | Biosynth [biosynth.com]

- 2. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to Determining the Solubility of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a versatile intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development processes, including reaction optimization, purification, and formulation. Solubility dictates the choice of solvent for synthesis, influences crystallization processes, and is a critical parameter in developing stable and effective drug delivery systems. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, in the absence of publicly available quantitative data.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[1] This method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for measuring the solubility of a solid in a liquid.[2][3] It involves agitating an excess amount of the solid compound with the solvent for a prolonged period until equilibrium is reached.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for quantitative analysis (e.g., gravimetric analysis setup, UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantitative Analysis: Analyze the concentration of the solute in the filtrate using a suitable analytical method as described below.

Quantitative Analysis Methods

Once a saturated solution is obtained, the concentration of the dissolved this compound needs to be accurately measured.

Gravimetric analysis is a direct and highly accurate method for determining the mass of a substance.[4]

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. A rotary evaporator can also be used for larger volumes.

-

Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Reweigh the dish with the dried solute.

-

The mass of the solute is the difference between the final and initial weights of the dish.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

This method is applicable if the compound has a chromophore that absorbs ultraviolet or visible light. It is a rapid and sensitive technique.[5][6][7]

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength at which it shows maximum absorbance.

-

Prepare a Calibration Curve: Create a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Analyze the Sample: Take the filtered saturated solution and dilute it with a known factor of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

Synthesis of this compound

For researchers who need to synthesize the compound prior to solubility studies, a general procedure involves the N-acetylation of a secondary amine.[8]

Reaction:

Ethyl 4-piperidinecarboxylate reacts with 2-chloroacetyl chloride in the presence of a base in a suitable solvent like dichloromethane.

General Procedure:

-

Dissolve Ethyl 4-piperidinecarboxylate in dichloromethane (DCM) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add 2-chloroacetyl chloride to the cooled solution.

-

Stir the reaction mixture on the ice bath for approximately one hour.

-

After the reaction is complete, wash the mixture with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or chromatography.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. tandfonline.com [tandfonline.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scirp.org [scirp.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Reaction of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate and primary amines. This chemical transformation is a cornerstone in constructing diverse molecular libraries for drug discovery, yielding novel piperidine derivatives with a wide range of pharmacological potential. The protocols detailed below offer standardized procedures for synthesizing these compounds, ensuring reproducibility for researchers in the field.

The piperidine scaffold is a prevalent feature in numerous FDA-approved drugs and biologically active compounds. Its unique conformational properties and ability to engage in key interactions with biological targets make it a privileged structure in medicinal chemistry. The N-alkylation of primary amines with this compound provides a straightforward and efficient method for introducing a variety of functional groups, enabling extensive structure-activity relationship (SAR) studies. The resulting N-substituted glycine derivatives appended to the piperidine core are valuable intermediates for synthesizing potential therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.

Reaction Principle

The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 1-(2-(Alkyl/Arylamino)acetyl)piperidine-4-carboxylate Derivatives

This protocol outlines a general procedure for the reaction of this compound with a variety of primary amines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary amine (1.2 equivalents) in anhydrous acetonitrile or DMF, add a base such as anhydrous potassium carbonate (2.5 equivalents) or triethylamine (2.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol for the Synthesis of the Starting Material: this compound

Materials:

-

Ethyl piperidine-4-carboxylate

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Water

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane.

-

Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the reaction of this compound with various primary amines under typical reaction conditions.

| Primary Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | K₂CO₃ | ACN | 80 | 6 | 85 |

| 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 8 | 82 |

| Benzylamine | TEA | ACN | 60 | 4 | 90 |

| Cyclohexylamine | K₂CO₃ | ACN | 70 | 6 | 88 |

| 2-Aminopyridine | TEA | DMF | 85 | 10 | 75 |

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of N-substituted piperidine derivatives.

Reaction Mechanism

Caption: Simplified SN2 reaction mechanism.

Applications in Drug Discovery

The synthesized piperidine derivatives serve as a rich library for screening against various biological targets. The diversity introduced at the primary amine position allows for the fine-tuning of physicochemical properties and pharmacological activity. These compounds have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The piperidine core can be found in molecules designed to inhibit kinases, proteases, and other enzymes implicated in cancer progression.

-

Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.

-

Central Nervous System (CNS) Agents: The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting CNS disorders, such as neurodegenerative diseases and psychiatric conditions.

-

Enzyme Inhibitors: The versatile nature of the N-substituted side chain allows for the design of potent and selective inhibitors for a wide array of enzymes.

The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate scaffold, facilitating the discovery of novel and potent therapeutic agents.

Application Notes and Protocols: Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure incorporates a reactive chloroacetyl group and a piperidine-4-carboxylate moiety, making it an ideal starting material for the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds. The chloroacetyl group acts as an electrophile, readily undergoing nucleophilic substitution with various amines, thiols, and other nucleophiles. This reactivity allows for the facile introduction of the piperidine scaffold, a privileged structure in numerous biologically active compounds, onto a variety of molecular frameworks. The ethyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on antiproliferative compounds targeting the Akt signaling pathway. It also includes a detailed experimental protocol for a key synthetic transformation.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of compounds with potential therapeutic applications. One notable application is in the development of antiproliferative agents. The piperidine ring is a common feature in many kinase inhibitors and other anti-cancer drugs, where it often serves to improve solubility, metabolic stability, and target engagement.

A significant example of its application is in the synthesis of a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives. These compounds have demonstrated potent cytotoxic activity against various human leukemia cell lines. The synthesis of these molecules highlights the utility of the chloroacetyl group in forming a stable bond with a nucleophilic partner, in this case, likely through a precursor that is then used in a subsequent reaction such as reductive amination.

Application Example: Synthesis of Antiproliferative Pyrrolo[1,2-a]quinoxaline Derivatives

This compound is a key reagent for the synthesis of a class of potent antiproliferative agents based on the pyrrolo[1,2-a]quinoxaline scaffold. These compounds have shown significant activity against various leukemia cell lines, and their mechanism of action is believed to involve the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2][3][4]

Quantitative Biological Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives against several human leukemia cell lines.[5][6][7][8][9]

| Compound ID | R Group on Piperidine | Jurkat (IC50, µM) | U266 (IC50, µM) | K562 (IC50, µM) | U937 (IC50, µM) | HL60 (IC50, µM) |

| 1a | 2-oxo-benzimidazolinyl | >50 | >50 | 4.0 ± 0.5 | 15.0 ± 1.2 | >50 |

| 1b | 5-fluoro-2-oxo-benzimidazolinyl | >50 | >50 | 0.5 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| 1j | 2-pyridyl-1H-1,2,4-triazol-5-yl | 10.0 ± 0.9 | 12.0 ± 1.1 | 2.0 ± 0.3 | 4.0 ± 0.5 | 5.0 ± 0.6 |

| 1m | 2-oxo-benzimidazolinyl | 1.0 ± 0.2 | 2.0 ± 0.3 | 1.0 ± 0.2 | 1.0 ± 0.2 | 1.0 ± 0.2 |

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.[2]

Materials:

-

Ethyl 4-piperidinecarboxylate

-

2-Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add 2-chloroacetyl chloride (1.1 equivalents) to the cooled solution while stirring.

-

Continue stirring the reaction mixture at 0°C for 1 hour.

-

After 1 hour, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 70 mL for a 100 mL DCM reaction) and saturated brine solution (1 x 70 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Representative Protocol for the Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives via Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde with a secondary amine, which is a key step in the synthesis of the target antiproliferative compounds.[10][11]

Materials:

-

4-Formylphenyl-substituted pyrrolo[1,2-a]quinoxaline (1.0 equivalent)

-

Ethyl 1-(2-aminoacetyl)piperidine-4-carboxylate (or a similar piperidine derivative, 1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 4-formylphenyl-substituted pyrrolo[1,2-a]quinoxaline and the piperidine derivative.

-

Dissolve the reactants in the anhydrous solvent.

-

Add sodium triacetoxyborohydride to the mixture in one portion.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivative.

Visualizations

Synthetic Utility of this compound

Experimental Workflow for Reductive Amination

Proposed Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, including leukemia, this pathway is constitutively active, leading to uncontrolled cell growth. The pyrrolo[1,2-a]quinoxaline derivatives synthesized using this compound are proposed to inhibit this pathway, potentially at the level of Akt, leading to the induction of apoptosis in cancer cells.[1][12]

References

- 1. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]

- 3. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unina.it [iris.unina.it]

- 6. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate: A Versatile Building Block for the Synthesis of Potent Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a key chemical intermediate that serves as a versatile building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), most notably potent analgesics belonging to the fentanyl analog class. Its reactive chloroacetyl group provides a strategic handle for the alkylation of primary and secondary amines, a crucial step in the construction of the core 4-anilinopiperidine scaffold characteristic of these opioids. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fentanyl precursor molecules, along with an overview of the mechanism of action of the resulting APIs.

Application in the Synthesis of Fentanyl Precursors

The primary application of this compound in API synthesis is as a precursor to N-substituted 4-anilinopiperidine derivatives. The chloroacetyl moiety readily undergoes nucleophilic substitution with anilines to form a stable carbon-nitrogen bond, thereby constructing the essential framework for fentanyl and its analogs.

A key transformation involves the reaction of this compound with aniline to yield Ethyl 1-(2-(phenylamino)acetyl)piperidine-4-carboxylate. This intermediate can then be further modified to introduce the desired substituents on the aniline nitrogen and the piperidine nitrogen, ultimately leading to the final API.

General Synthetic Workflow

The synthesis of fentanyl precursors from this compound generally follows the workflow outlined below.

Caption: Synthetic workflow for API synthesis.

Experimental Protocols

The following are generalized protocols for key synthetic steps involving this compound. Researchers should adapt these protocols based on specific target molecules and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride to produce the title compound.

Materials:

-

Ethyl 4-piperidinecarboxylate

-

2-Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture in the ice bath for 1 hour.

-

Wash the reaction mixture sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Quantitative | [1] |

| Purity | >95% (typical) | |

| Reaction Time | 1 hour | [1] |

| Reaction Temp. | 0 °C | [1] |

Protocol 2: Synthesis of a Fentanyl Intermediate via Alkylation

This protocol outlines the alkylation of aniline with this compound.

Materials:

-

This compound

-

Aniline

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base like DIPEA (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using DMF, dilute the mixture with water and extract the product with ethyl acetate. If using acetonitrile, the solvent can be removed under reduced pressure before extraction.

-

Wash the organic layer with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fentanyl intermediate.

Expected Quantitative Data (Illustrative):

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity | >98% (after chromatography) |

| Reaction Time | 4-12 hours |

| Reaction Temp. | 60-80 °C |

Mechanism of Action of Resulting APIs (Fentanyl Analogs)

APIs synthesized from this compound, such as fentanyl and its analogs, are potent opioid analgesics. Their primary mechanism of action is as agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central and peripheral nervous systems.[2][3]

Upon binding to the µ-opioid receptor, these APIs induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This activation primarily involves the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The signaling cascade also leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This cascade ultimately dampens the transmission of pain signals.

Caption: µ-Opioid receptor signaling pathway.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex APIs, particularly those within the potent analgesic class of fentanyl analogs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this intermediate in their synthetic endeavors. A thorough understanding of the reaction conditions and the mechanism of action of the resulting APIs is crucial for the successful and safe development of new therapeutic agents.

References

Application Notes and Protocols: Alkylation Reactions Using Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate, a versatile bifunctional reagent. This compound serves as a valuable building block in medicinal chemistry and drug development, primarily utilized for the introduction of a piperidine-4-carboxylate moiety onto various nucleophilic scaffolds through alkylation reactions. Its activated chloroacetyl group readily participates in nucleophilic substitution reactions, making it an ideal reagent for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.

Overview of Reactivity and Applications

This compound is a key intermediate in organic synthesis. The presence of the electrophilic chloroacetyl group allows for facile reaction with a variety of nucleophiles, including amines, phenols, and thiols. This reactivity profile enables the covalent linkage of the piperidine scaffold to diverse molecular frameworks, a common strategy in the design of novel therapeutic agents. The piperidine ring is a prevalent motif in many FDA-approved drugs due to its favorable pharmacokinetic properties.

Key Applications Include:

-

N-Alkylation of Amines: Reaction with primary and secondary amines, including anilines, heterocyclic amines, and sulfonamides, to form the corresponding N-substituted glycine derivatives. A notable application is in the synthesis of precursors to complex pharmaceutical compounds.